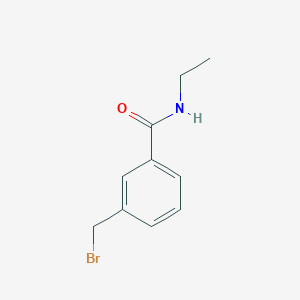

3-(bromomethyl)-N-ethylbenzamide

CAS No.:

Cat. No.: VC18229281

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO |

|---|---|

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 3-(bromomethyl)-N-ethylbenzamide |

| Standard InChI | InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13) |

| Standard InChI Key | QSPAYEBCVUVAJP-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)CBr |

Introduction

Chemical and Physical Properties

3-(Bromomethyl)-N-ethylbenzamide is a white to off-white crystalline solid with a molecular weight of 242.11 g/mol. Its IUPAC name, 3-(bromomethyl)-N-ethylbenzamide, reflects the substitution pattern on the benzamide backbone. Key physicochemical properties include:

Synthesis and Manufacturing

The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves a multi-step process starting from benzamide derivatives. A generalized protocol includes:

-

Introduction of the Bromomethyl Group:

Bromination of a methyl-substituted benzamide precursor using brominating agents such as N-bromosuccinimide (NBS) under radical initiation conditions. For example, benzoyl peroxide may serve as an initiator in solvents like n-heptane or carbon tetrachloride . -

N-Ethylation:

Alkylation of the amide nitrogen with ethylating agents (e.g., ethyl iodide) in the presence of a base to yield the N-ethyl substituent.

Table 2: Representative Synthesis Conditions

| Parameter | Detail |

|---|---|

| Substrate | 3-methyl-N-ethylbenzamide |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Initiator | Benzoyl peroxide |

| Solvent | n-Heptane or analogous alkanes |

| Reaction Temperature | Reflux conditions (≈100–120°C) |

| Yield | Not explicitly reported |

The use of linear alkanes (e.g., n-heptane) as solvents has been emphasized in related bromination reactions to replace environmentally harmful solvents like carbon tetrachloride . Post-reaction workup typically involves cooling, filtration, and purification via recrystallization or column chromatography.

Applications in Pharmaceutical and Agrochemical Research

The bromine atom in 3-(bromomethyl)-N-ethylbenzamide serves as a critical reactive site for further functionalization. Key applications include:

-

Nucleophilic Substitution Reactions:

The bromomethyl group undergoes substitution with amines, thiols, or alkoxides to generate derivatives with enhanced biological activity. For instance, coupling with heterocyclic amines could yield potential kinase inhibitors. -

Cross-Coupling Reactions:

Participation in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, respectively, expanding molecular diversity for drug discovery. -

Agrochemical Intermediates:

Functionalization to produce herbicides or pesticides with tailored selectivity and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume